1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-7-4-8-17(13-16)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUULAWDTOQZBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355089 | |
| Record name | 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36824-73-4 | |
| Record name | 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 1 Benzyl 4 3 Trifluoromethyl Phenyl Piperazine and Its Analogues
General Synthetic Methodologies for N,N'-Disubstituted Piperazines
The construction of unsymmetrically N,N'-disubstituted piperazines requires careful control over the reactivity of the two nitrogen atoms. The main challenges lie in achieving selective mono-substitution and preventing the formation of undesired symmetrically disubstituted byproducts. google.com Common strategies to achieve this include direct alkylation under controlled conditions and the use of protective groups. wm.eduresearchgate.net
Direct alkylation is a fundamental method for forming C-N bonds in piperazine (B1678402) synthesis. ambeed.com This typically involves the reaction of a piperazine derivative with an alkylating agent, such as an alkyl halide. ambeed.com For instance, the synthesis of 1-benzylpiperazine (B3395278) can be achieved by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org However, this reaction can yield a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct (1,4-dibenzylpiperazine). orgsyn.org
To favor mono-alkylation, reaction conditions can be optimized. One approach is to use an excess of the piperazine starting material relative to the alkylating agent. Another technique involves the use of piperazine salts. The alkylation of piperazinium salts can provide excellent yields of N-monoalkylated products, substantially reducing the formation of N,N'-dialkylated derivatives. google.com
Reductive amination represents another key alkylation strategy. wm.edu This two-step process involves the reaction of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated piperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. wm.edumdpi.com This method is particularly useful as it avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net
More recent advancements include site-selective C-H alkylation of the piperazine ring itself using photoredox catalysis, which allows for the functionalization of the carbon backbone of the heterocycle, offering access to more complex and decorated piperazine structures. nih.govacs.org
The most reliable method for synthesizing unsymmetrically disubstituted piperazines involves the use of protecting groups. researchgate.net This strategy consists of three main steps:
Protection of one of the piperazine nitrogen atoms.
Alkylation or functionalization of the unprotected nitrogen.
Deprotection to reveal the mono-substituted piperazine, which can then be further functionalized.
A variety of protecting groups are employed for this purpose, with the choice depending on the desired reaction conditions and the stability of the molecule. The tert-butyloxycarbonyl (Boc) group is widely used due to its ease of introduction and removal under acidic conditions. researchgate.netmdpi.com The reaction of piperazine with a controlled amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields 1-Boc-piperazine, which can then be cleanly alkylated at the free nitrogen. researchgate.net
Other common protecting groups include the acetyl group, which can be introduced via N-acetylpiperazine and later removed by hydrolysis, and the benzyl group. orgsyn.orgresearchgate.net The benzyl group is particularly useful as it can be readily removed by catalytic hydrogenolysis. orgsyn.org Less commonly, a nitroso group has also been employed as a blocking intermediate for preparing unsymmetrically disubstituted piperazines. google.com
| Protecting Group | Abbreviation | Typical Deprotection Condition | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., HCl, TFA) | researchgate.net |
| Benzyl | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | orgsyn.org |
| Acetyl | Ac | Acid or base hydrolysis | researchgate.net |
| Nitroso | NO | Reduction or acidic conditions | google.com |
Specific Synthetic Routes Involving 1-[3-(Trifluoromethyl)phenyl]piperazine (B374031) Precursors
The target compound, 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, is most efficiently synthesized using commercially available 1-[3-(trifluoromethyl)phenyl]piperazine as a starting material. nih.govchemimpex.com This precursor already contains the substituted aryl moiety, simplifying the synthesis to a single functionalization step at the remaining secondary amine. nih.gov
The primary route involves the direct N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. nih.gov
A general representation of this reaction is as follows:
Reactants : 1-[3-(trifluoromethyl)phenyl]piperazine and Benzyl Halide (e.g., Benzyl Bromide)
Base : Potassium Carbonate (K₂CO₃)
Solvent : Acetonitrile (CH₃CN)
Conditions : The mixture is typically stirred at an elevated temperature (e.g., 85°C) for several hours to drive the reaction to completion. nih.gov
This straightforward nucleophilic substitution reaction provides a direct and high-yielding pathway to the desired N,N'-disubstituted product. nih.gov The trifluoromethyl group on the phenyl ring enhances the lipophilicity and biological activity of the final compound. chemimpex.com
Derivatization of the Benzyl Moiety and Trifluoromethylphenyl Moiety
Further structural diversity can be achieved by modifying the benzyl and trifluoromethylphenyl groups. These modifications can be performed either on the precursors before their coupling with the piperazine core or on the final molecule, a strategy known as late-stage functionalization.
Derivatization of the Benzyl Moiety: A common strategy is to use substituted benzyl halides in the alkylation step described in section 2.2. For example, various dimethoxybenzyl derivatives of 4-[3-(trifluoromethyl)phenyl]piperazine have been synthesized by reacting the piperazine precursor with the corresponding substituted dimethoxybenzyl chloride. auburn.edu This approach allows for the introduction of a wide range of substituents onto the benzyl ring to explore structure-activity relationships.
Derivatization of the Trifluoromethylphenyl Moiety: Modifying the trifluoromethylphenyl ring can be more complex. One approach is to start with a different, more functionalized aniline (B41778) derivative to construct the initial arylpiperazine precursor. For instance, syntheses of complex benzylpiperazine derivatives have involved building the molecule from components like 3-sulfanylbenzoic acid, which is then elaborated and coupled to the piperazine ring. unisi.it While not a direct derivatization of the existing ring, this highlights the strategy of building complexity from functionalized starting materials.
| Moiety | Strategy | Example Reagent/Precursor | Reference |
|---|---|---|---|
| Benzyl | Use of substituted benzylating agents | 2,4-Dimethoxybenzyl chloride | auburn.edu |
| Trifluoromethylphenyl | Synthesis from a functionalized aniline precursor | 3-Sulfanylbenzoic acid | unisi.it |
| Benzyl | Coupling with a pre-functionalized benzyl alcohol | (3-((4-(Trifluoromethyl)pyridin-2-yl)thio)phenyl)methanol | unisi.it |
Biocatalytic Approaches in Piperazine Synthesis
Biocatalysis is an emerging field in organic synthesis that utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. researchgate.net While the synthesis of the core piperazine ring is typically achieved through traditional catalytic methods, biocatalysis offers powerful tools for producing optically active piperazine derivatives. researchgate.netresearchgate.net
One key application is in the chiral resolution of racemic piperazine intermediates. For example, aminopeptidases have been used for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid, a valuable chiral building block. biosynth.com
Furthermore, amine transaminases are being employed for the asymmetric synthesis of chiral piperazinones. This method involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, which then undergoes spontaneous cyclization to form the optically pure piperazinone product. researchgate.net These enzymatic approaches provide access to stereochemically defined piperazine scaffolds that are difficult to obtain through classical chemical methods, opening new avenues for the design of complex chiral molecules. researchgate.net
Molecular Mechanisms of Action and Pharmacological Characterization
Monoamine Neurotransmitter System Modulation
1-[3-(Trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) is a psychoactive substance of the phenylpiperazine class that primarily exerts its effects by interacting with the monoamine neurotransmitter systems, with a particularly pronounced influence on the serotonin (B10506) network. ncats.ioencyclopedia.com Its pharmacological profile is characterized by a complex interplay of receptor binding, neurotransmitter reuptake inhibition, and release enhancement. ncats.iowikipedia.org
Serotonin Receptor Interactions
TFMPP's interaction with the serotonergic system is multifaceted, involving direct binding to a range of serotonin receptor subtypes, which mediates its complex pharmacological effects. ncats.ionih.gov
TFMPP demonstrates a broad affinity for several key serotonin receptors. ncats.iowikipedia.org It functions as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. ncats.iowikipedia.org However, its activity at the 5-HT2A receptor is distinct, where it acts as a weak partial agonist or an antagonist. ncats.iowikipedia.org The binding affinities (Ki) for these receptors have been quantified in various studies, highlighting its potent interaction especially with the 5-HT1B and 5-HT2C subtypes. wikipedia.org Research indicates that the 5-HT1B receptor action in the ventral tegmental area may be particularly important. nih.gov The agonistic activity at the 5-HT2C receptor is thought to contribute to its modulatory effects on other neurotransmitter systems. nih.govnih.gov
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |
| 5-HT2C | 62 | Full Agonist |
Data sourced from scientific literature. wikipedia.org
In contrast to its activity at 5-HT1 and 5-HT2 receptors, TFMPP displays an insignificant affinity for the 5-HT3 receptor subtype. wikipedia.org Its measured IC50 value for this receptor is 2,373 nM, indicating a very weak interaction. wikipedia.org
In addition to its receptor-binding profile, TFMPP also interacts with the serotonin transporter (SERT). ncats.iowikipedia.org It binds to SERT with a half-maximal effective concentration (EC50) of 121 nM, thereby inhibiting the reuptake of serotonin from the synaptic cleft. wikipedia.org This action contributes to an increase in the extracellular concentration of serotonin.
Dopamine (B1211576) Neurotransmission Modulation
The direct effects of TFMPP on dopamine neurotransmission appear to be limited. Studies have shown that it has no significant effects on dopamine reuptake or efflux. wikipedia.org However, evidence suggests an indirect modulation of the dopamine system. For instance, studies in N27 rat dopaminergic neurons have indicated that TFMPP and its derivatives can induce neurotoxicity, characterized by oxidative stress, mitochondrial dysfunction, and a decrease in the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis. nih.gov
Furthermore, its interaction with serotonin receptors can indirectly influence dopamine release. nih.gov The stimulation of 5-HT2C receptors by TFMPP is thought to play a role in modulating dopamine release. nih.gov This is particularly evident when TFMPP is administered with benzylpiperazine (BZP), where the combination attenuates activation in the caudate, a brain region rich in dopamine. nih.gov This suggests that while TFMPP does not act as a primary dopamine releaser or reuptake inhibitor, its serotonergic activity can have downstream effects on dopaminergic pathways. nih.gov
Noradrenaline Neurotransmission Modulation
The benzylpiperazine (BZP) moiety of the compound is strongly associated with the modulation of noradrenergic systems. BZP acts as a releasing agent for catecholamines, which include noradrenaline (norepinephrine) and dopamine. nih.gov This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic adrenergic receptors. nih.gov Piperazine (B1678402) derivatives, particularly BZP, are recognized as stimulants that potentiate central noradrenaline neurotransmission. researchgate.net Therefore, it is hypothesized that 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine would retain the capacity to modulate noradrenaline release and signaling, an activity primarily conferred by its benzylpiperazine scaffold.
Interaction with Monoamine Transporters (SERT, DAT, NET)
The pharmacological activity of this compound on monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is likely multifaceted, reflecting the combined actions of its BZP and TFMPP components.
The TFMPP portion of the molecule is known to interact significantly with the serotonin system. TFMPP binds to the sodium-dependent serotonin transporter (SERT) and functions as a serotonin releasing agent. usdoj.govncats.io It has an EC50 value of 121 nM for SERT. wikipedia.org Unlike BZP, TFMPP has no significant effects on the reuptake or efflux of dopamine or norepinephrine. wikipedia.org
Conversely, the BZP component is primarily active at the dopamine and norepinephrine transporters. nih.gov BZP stimulates the release of dopamine and noradrenaline and may also inhibit their reuptake, actions that are characteristic of amphetamine-like stimulants. unodc.org
The combination of these two moieties in a single molecule suggests that this compound could function as a broad-spectrum monoamine modulator, potentially interacting with all three major transporters (SERT, DAT, and NET). This profile is characteristic of a so-called "triple reuptake inhibitor" or releasing agent, leading to a complex interplay of serotonergic, dopaminergic, and noradrenergic effects.
| Compound/Moiety | Transporter | Action | Affinity/Potency |
| TFMPP | SERT | Releasing Agent | EC50 = 121 nM wikipedia.org |
| TFMPP | DAT | No significant effect wikipedia.org | - |
| TFMPP | NET | No significant effect wikipedia.org | - |
| BZP | DAT | Releasing Agent nih.gov | - |
| BZP | NET | Releasing Agent nih.gov | - |
Non-Monoaminergic Receptor and Enzyme Interactions
Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)
While direct studies on this compound are not available, the broader class of piperazine derivatives has been explored for activity at histamine receptors. Specifically, various molecules containing N-benzylpiperazine or 1-aryl-piperazine structures have been synthesized and investigated as antagonists for the histamine H3 receptor. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, including norepinephrine and acetylcholine (B1216132). Given that the structural framework of this compound aligns with scaffolds found in known H3 receptor antagonists, it is plausible that this compound could exhibit affinity for this target, although this has not been empirically verified.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, and inhibitors of this enzyme, known as "gliptins," are an important class of antidiabetic drugs. srce.hr The piperazine ring is a structural feature present in some known DPP-4 inhibitors, such as sitagliptin. srce.hr Research into novel DPP-4 inhibitors has included the synthesis of various piperazine-containing compounds, including piperazine sulfonamides. nih.gov These studies indicate that the piperazine scaffold can be incorporated into molecules that bind to the active site of DPP-4. However, the inhibitory activity is highly dependent on the specific substituents attached to the piperazine ring. Without direct experimental data, the potential for this compound to act as a DPP-4 inhibitor remains speculative.
BACE1 Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that produces amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. As such, BACE1 is a major target for the development of disease-modifying therapies. Numerous research programs have focused on developing BACE1 inhibitors, and various heterocyclic scaffolds, including piperazine derivatives, have been investigated. For instance, N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides have been synthesized and shown to have BACE1 inhibitory activity in the low micromolar range. nih.gov Although this compound contains a piperazine core, its specific substitutions differ significantly from those of published BACE1 inhibitors. Therefore, its potential activity at this enzyme is undetermined.
Potential Interaction with Acetylcholine Release
There is direct evidence that the TFMPP component of the target molecule modulates cholinergic systems. Studies using guinea pig hippocampal synaptosomes have shown that TFMPP inhibits potassium-evoked acetylcholine (ACh) release in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 81.8 μM. nih.gov This inhibitory effect is mediated by a serotonin receptor, suggested to be a 5-HT1 subtype distinct from 5-HT1A, 5-HT1B, and 5-HT1C. nih.gov This finding indicates that the 3-(trifluoromethyl)phenyl]piperazine portion of the molecule can indirectly influence cholinergic neurotransmission.
| Compound | Action | Potency (IC50) | Mechanism |
| TFMPP | Inhibition of evoked Acetylcholine release | 81.8 μM nih.gov | Mediated by a 5-HT1 receptor subtype nih.gov |
Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6, CYP1A2, CYP3A4)
This compound, a compound often referred to as TFMPP, demonstrates significant interactions with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. In vitro studies have established that TFMPP not only undergoes metabolism by several key CYP isoenzymes but also exhibits inhibitory effects on them. The primary enzymes involved in the metabolism of TFMPP are CYP2D6, CYP1A2, and CYP3A4. researchgate.net Notably, research indicates that CYP2D6 is the most significant contributor to its hydroxylation, accounting for a substantial portion of its intrinsic clearance.
Investigations into the inhibitory potential of TFMPP have revealed its capacity to impede the function of these same enzymes. This inhibitory action is a crucial aspect of its pharmacological profile, as it can lead to drug-drug interactions when co-administered with other substances metabolized by these pathways. All piperazine analogues that have been studied show significant inhibitory activity against most of the tested isoenzymes. researchgate.net
A noteworthy finding from in vitro studies is the reciprocal inhibition observed between TFMPP and benzylpiperazine (BZP), a compound with which it has been frequently combined. researchgate.net When incubated together with human liver microsomes, these two compounds significantly and mutually inhibit each other's metabolism. researchgate.net Specifically, TFMPP has been shown to inhibit the metabolism of BZP by approximately 60%, while BZP inhibits the metabolism of TFMPP by a more pronounced 91%. researchgate.net Further research has suggested that TFMPP exerts a more significant inhibitory effect than BZP on test substrates for CYP enzymes. researchgate.net
While the inhibitory effects of TFMPP on CYP2D6, CYP1A2, and CYP3A4 are well-documented in a qualitative sense, specific quantitative data such as IC50 or Ki values from publicly available research are limited. The existing body of evidence primarily highlights the metabolic pathways and the general inhibitory profile of the compound.
Interactive Data Table: Summary of Cytochrome P450 Inhibition by this compound
| Enzyme | Role in Metabolism | Inhibitory Effect | Quantitative Data (IC50/Ki) |
| CYP2D6 | Major enzyme in hydroxylation | Significant inhibition observed | Not available in cited sources |
| CYP1A2 | Involved in metabolism | Significant inhibition observed | Not available in cited sources |
| CYP3A4 | Involved in metabolism | Significant inhibition observed | Not available in cited sources |
Structure Activity Relationships Sar of 1 Benzyl 4 3 Trifluoromethyl Phenyl Piperazine and Analogues
Influence of Trifluoromethyl Group Position and Substitution Patterns
The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, plays a pivotal role in the pharmacological profile of phenylpiperazine derivatives. Its position on the phenyl ring—ortho, meta, or para—dramatically influences receptor affinity and selectivity. The 3-position (meta) isomer, as seen in 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is frequently associated with significant serotonergic activity. nih.govresearchgate.net Specifically, TFMPP demonstrates notable agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor. researchgate.netesmed.org
Research into trifluoromethylpyridine piperazine (B1678402) derivatives further highlights the impact of the CF3 group, noting its unique electronic effects and lipophilicity contribute significantly to the conformation and metabolism of the compounds. frontiersin.org The strategic placement of the CF3 group on a phenyl ring is a known tactic in drug design to improve both pharmacodynamic and pharmacokinetic properties. mdpi.com For instance, studies on other molecular scaffolds have shown that introducing a 3'-CF3 substituent can enhance in vitro activity against various targets. mdpi.com
The influence of the trifluoromethyl group extends beyond its position. The presence of multiple CF3 groups, such as in 3,5-bis(trifluoromethyl)phenyl substituted derivatives, has been explored to create potent biological inhibitors. mdpi.comnih.gov The hydrophobic nature of the CF3 group is often crucial; structure-activity studies indicate that hydrophobic substituents on the phenyl ring generally increase the activity of compounds. mdpi.com
The following table summarizes the reported receptor binding profile for TFMPP, illustrating the impact of the meta-CF3 substitution.
| Compound | Receptor Target | Reported Activity | Reference |
|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A | Agonist | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B | Agonist | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1D | Agonist | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT2C | Agonist | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT2A | Weak partial agonist or antagonist | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT3 | Insignificant affinity | researchgate.net |
Impact of Benzyl (B1604629) Substitutions on Receptor Selectivity and Potency
The N-benzyl group is a key structural feature that significantly modulates the pharmacological activity of the parent piperazine compound. The addition of the benzyl moiety to form 1-benzylpiperazine (B3395278) (BZP) shifts the activity profile, primarily making it a dopamine-selective releasing agent. researchgate.netresearchgate.net However, the combination of the benzyl group with the 3-trifluoromethylphenyl group in a single molecule creates a hybrid compound with a more complex pharmacological profile, often interacting with both dopaminergic and serotonergic systems. nih.gov
Modifications to the benzyl group itself can fine-tune receptor affinity and selectivity. SAR studies on 1-aralkyl-4-benzylpiperidine and -piperazine derivatives have systematically explored the effects of altering this moiety. researchgate.net The electronic properties of substituents on the benzyl ring can influence the molecule's activity. For instance, the introduction of methyl or methoxy (B1213986) substituents on the benzene (B151609) ring can affect its chemical reactivity, such as its susceptibility to hydrogenolysis, which can be an indicator of its electronic character. researchgate.net
Furthermore, bulky or lipophilic substituents on the benzyl fragment can also enhance biological activity. Studies on related compounds have shown that bulky lipophilic moieties, such as a diphenylmethyl group, can improve efficacy. mdpi.com Conversely, introducing a carbonyl group between the aromatic ring and the piperazine moiety can lead to a dramatic decrease in receptor binding affinity, possibly due to increased structural rigidity that prevents optimal interaction with the binding site. researchgate.net
Role of the Piperazine Scaffold in Biological Activity
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities and its presence in numerous therapeutic agents. nih.govijpsr.comresearchgate.netwisdomlib.org Its structure, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, offers several advantages for drug design. The two nitrogen atoms can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa, which can increase water solubility and bioavailability. nih.govtandfonline.com
The piperazine core provides a rigid and versatile framework that allows for disubstitution on its nitrogen atoms, enabling the introduction of various functional groups to modulate biological activity. researchgate.net The N-1 and N-4 positions can be modified to introduce hydrogen bond acceptors and hydrophobic groups, significantly influencing the compound's interaction with its target. nih.govresearchgate.net SAR studies consistently show that substituents on the piperazine unit are critical for inhibitory activity. tandfonline.com
Replacing the piperazine scaffold with other cyclic amines, such as piperidine (B6355638), can have a profound impact on receptor affinity and selectivity. For example, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring maintained high affinity for the H3 receptor but dramatically increased affinity for the σ1 receptor by several orders of magnitude. nih.gov This highlights that the specific nature of the heterocyclic core is a critical determinant of the ligand's biological profile. nih.govnih.gov The protonation state of the nitrogen atoms in the piperazine ring at physiological pH is also a key factor, influencing how the ligand binds within the receptor site. nih.gov
Effect of Other Aromatic and Lipophilic Substituents
Beyond the trifluoromethylphenyl and benzyl groups, the introduction of other aromatic and lipophilic substituents can further modulate the activity of piperazine-based compounds. SAR studies have shown that the physicochemical character of aromatic substituents is critical for biological response. nih.gov
Lipophilicity is a key parameter influencing activity. In some classes of compounds, electron-withdrawing and lipophilic substituents attached to a phenyl ring can decrease efficacy, while paradoxically, bulky lipophilic moieties attached elsewhere on the piperazine heterocycle can improve it. mdpi.com For certain targets, such as the P-glycoprotein transporter, highly lipophilic but compact substituents on the piperazine nitrogen, like a 4-tolylpiperazine moiety, have been identified as privileged substructures for potent inhibitors. acs.org However, increasing lipophilicity is not universally beneficial and must be balanced, as it can also lead to undesirable effects like hERG channel inhibition. youtube.com
The type of aromatic ring also plays a role. Replacing a phenyl ring with a different aromatic system, such as pyridine (B92270) or thiophene, can be well-tolerated and result in comparable or even enhanced potency. nih.govnih.gov For example, in a series of dopamine (B1211576) D3 receptor ligands, 4-thiophene-3-yl-benzamide and 4-thiazolyl-4-ylbenzamide N-phenylpiperazine analogues exhibited similar high binding affinities and selectivities. nih.gov
The following table presents binding affinity data for a series of N-phenylpiperazine analogues with different aromatic substitutions, demonstrating the impact of these changes on dopamine receptor selectivity.
| Compound Series | Dopamine D3 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity (Fold) | Reference |
|---|---|---|---|---|
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | 1.4 - 43 | Range not specified | 67 - 1831 | nih.gov |
| 4-Thiazolyl-4-ylbenzamide N-phenylpiperazines (7a-f) | 2.5 - 31 | Range not specified | 73 - 1390 | nih.gov |
Computational Chemistry and Molecular Dynamics Insights into Ligand-Target Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful tools to understand the binding interactions between phenylpiperazine ligands and their biological targets at an atomic level. nih.govacs.orgnih.govacs.orgazregents.edu These in silico studies help rationalize SAR data and guide the design of new, more potent, and selective compounds. researchgate.net
Molecular docking studies can predict the binding pose of a ligand within the active site of a receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbohrium.commdpi.com For instance, docking studies of piperazine derivatives have been used to visualize their interaction with DNA and topoisomerase IIα, revealing that they can bind in the minor groove of DNA and form stable complexes. nih.gov In studies of sigma receptor ligands, docking revealed that phenylpiperazine derivatives can occupy a central core and two hydrophobic binding pockets, with the piperazine nitrogen acting as a positive ionizable functionality. nih.gov
MD simulations offer a more dynamic view, analyzing the conformational changes of the ligand-receptor complex over time. nih.govacs.org These simulations can recreate the opening and closing of enzymes upon ligand binding and help identify stable interactions. nih.govacs.org By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the complex and the flexibility of different regions. nih.gov These computational approaches have been instrumental in discovering novel phenyl-piperazine pharmacophores that can serve as starting points for medicinal chemistry optimization. nih.govacs.orgnih.govacs.org
An article on the preclinical pharmacology of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine cannot be generated as requested.
A thorough review of publicly available scientific literature and pharmacological databases did not yield specific preclinical data for the compound "this compound". The existing research primarily focuses on two related but distinct piperazine derivatives: 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , either studied individually or in combination.
There is no available information in the searched resources detailing the in vitro receptor binding profile, functional assay results, or the in vivo behavioral neuropharmacology—including effects on locomotor activity, aggressive or anxiolytic-like behaviors, or MDMA-like discriminative stimulus effects—for the specific hybrid molecule requested. Therefore, it is not possible to provide the scientifically accurate content for the outlined sections and subsections while adhering to the strict focus on this particular compound.
Preclinical Pharmacological Studies and Disease Models
In Vivo Behavioral Neuropharmacology in Animal Models
Influence on Thermoregulation
Preclinical studies suggest that constituents of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, namely the benzylpiperazine and trifluoromethylphenylpiperazine moieties, can influence thermoregulation, often leading to hyperthermia. While direct studies on the combined molecule are limited, research on its analogues provides significant insights into its potential effects on body temperature.
The metabolite of N-benzyl-piperazine-picolinylfumarate, N-benzyl-piperazine (BZP), has been shown to induce hyperthermia in rats, particularly at higher ambient temperatures (28°C). This effect was notably abolished by the serotonin (B10506) antagonist cyproheptadine, indicating a mechanism likely mediated by the serotonergic system. Similarly, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a non-selective serotonin agonist, has been demonstrated to evoke a hyperthermic response in rats at the same ambient temperature. The hyperthermic effect of TFMPP was antagonized by 5-HT1c and 5-HT2 receptor antagonists, further implicating the serotonin system in the thermoregulatory effects of this class of compounds.
A study investigating the physiological effects of a combination of BZP and TFMPP in human males also monitored body temperature, although the results of this specific parameter were not detailed in the provided summary. acs.org The consistent finding of hyperthermia with both BZP and TFMPP in animal models strongly suggests that this compound may possess similar properties.
Studies in Pain Models
Recent preclinical research has highlighted the potential of benzylpiperazine derivatives as novel analgesics, suggesting that this compound could have applications in pain management. These studies have focused on the sigma-1 (σ1) receptor, a protein known to modulate nociceptive signaling.
A series of newly synthesized benzylpiperazinyl derivatives were investigated for their affinity towards the σ1 receptor and their efficacy in animal models of pain. acs.orgnih.govacs.orgnih.gov One particular derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), displayed high affinity for the σ1 receptor and was subsequently tested in mouse models of inflammatory and neuropathic pain. nih.govnih.gov
In the formalin test, a model of inflammatory pain, this compound produced dose-dependent antinociception. nih.govnih.gov Furthermore, in a chronic constriction injury (CCI) model of neuropathic pain, the compound demonstrated significant anti-allodynic effects. nih.govnih.gov Importantly, these analgesic effects were observed at doses that did not impair motor coordination, as assessed by the rotarod test, indicating a specific antinociceptive action rather than a general sedative effect. nih.govacs.orgnih.gov These findings encourage the further exploration of benzylpiperazine-based compounds, such as this compound, as potential therapeutics for chronic pain conditions. nih.govacs.orgnih.gov
Effects on Circadian Rhythms
The influence of this compound on circadian rhythms has not been directly investigated in preclinical studies. However, the structural relationship of this compound to known psychoactive agents and the established link between neurotransmitter systems and circadian regulation suggest a potential for such effects.
The piperazine (B1678402) moiety is a core component of various centrally acting agents, and some piperazine-substituted compounds have been explored for their ability to modulate the circadian system. For instance, a study on piperazine-substituted indole (B1671886) derivatives identified them as potential melatonin (B1676174) receptor modulators, which could play a role in regulating sleep-wake cycles and circadian rhythms. chronobiologyinmedicine.org
Furthermore, compounds that act on serotonergic and dopaminergic systems, as is the case for benzylpiperazine and its analogues, have the potential to influence the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Disruptions in these neurotransmitter systems are often associated with altered circadian rhythms. While speculative, the known psychoactive profile of benzylpiperazine derivatives warrants investigation into their effects on the biological clock.
Investigational Therapeutic Applications in Preclinical Models
Central Nervous System Disorders (e.g., Antidepressant Potential)
The potential of this compound and its analogues in the context of central nervous system disorders, particularly depression, is complex. Historically, benzylpiperazine (BZP) itself was investigated as a potential antidepressant in the 1970s but was ultimately deemed unsuitable for this purpose. researchgate.net More recently, research has focused on the stimulant and psychoactive properties of BZP and its combination with 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which are known to potentiate dopamine (B1211576) and serotonin neurotransmission. researchgate.net
Preclinical studies in mice have shown that BZP can produce stimulant-like effects. nih.gov The combination of BZP and TFMPP is suggested to mimic some of the behavioral effects of MDMA. nih.gov While these stimulant properties are not directly indicative of antidepressant efficacy, the modulation of monoaminergic systems is a cornerstone of many existing antidepressant therapies.
A recent study on a novel 2-methoxyphenylpiperazine derivative, HBK-10, which targets 5-HT1A and D2 receptors, demonstrated antidepressant-like activity in mouse models, including the forced swim test and in corticosterone-treated mice (a model of depression). mdpi.com This suggests that the piperazine scaffold can be a viable starting point for the development of new antidepressant agents. The antidepressant potential of this compound would likely depend on its specific receptor binding profile and its ability to modulate serotonergic and dopaminergic pathways in a manner conducive to an antidepressant effect rather than purely stimulant activity.
Infectious Diseases (e.g., Antimicrobial, Antimycobacterial Activity)
The piperazine nucleus is a key structural motif in a variety of compounds with demonstrated antimicrobial and antimycobacterial properties. This suggests that this compound may also exhibit activity against various pathogens.
Antimicrobial Activity:
Several studies have highlighted the antimicrobial potential of piperazine derivatives. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds also demonstrated the ability to prevent and eradicate biofilms. nih.gov Another study on fluorinated s-triazinyl piperazines reported noteworthy activity in both minimum inhibitory concentration (MIC) and agar (B569324) diffusion tests against a range of bacteria. researchgate.net The incorporation of a trifluoromethylphenyl group, a key feature of this compound, has been noted in several classes of compounds with antimicrobial activity.
Antimycobacterial Activity:
The fight against Mycobacterium tuberculosis has also seen the exploration of piperazine-containing compounds. A series of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines were synthesized and evaluated for their antimycobacterial activity. researchgate.net One of the synthesized compounds was as potent as the first-line anti-tuberculosis drug ethambutol (B1671381), with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against M. tuberculosis H37Rv. researchgate.net Other compounds in the series showed potency equal to that of pyrazinamide. researchgate.net The presence of both the piperazine and trifluoromethylphenyl moieties in these active compounds underscores the potential of this compound as a scaffold for novel antimycobacterial agents.
| Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (e.g., MRSA) | Effective growth inhibitors; biofilm prevention and eradication. | nih.gov |
| Fluorinated s-triazinyl piperazines | Various bacteria | Noteworthy activity in MIC and agar diffusion tests. | researchgate.net |
| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains. | nih.gov |
| 1-(8-quinolinyloxy)-3-piperazinyl-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines | M. tuberculosis H37Rv | Potency comparable to ethambutol and pyrazinamide. | researchgate.net |
Metabolic Disorders (e.g., Antidiabetic Agents via DPP-4 Inhibition)
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Several preclinical studies have identified piperazine-containing compounds as effective DPP-4 inhibitors, suggesting a potential role for this compound in this therapeutic area.
A study focused on the design and synthesis of piperazine sulphonamide derivatives as DPP-4 inhibitors found that these compounds exhibited promising in vitro inhibitory activity. pensoft.net The most promising compound from this series also demonstrated the ability to decrease blood glucose excursion in an oral glucose tolerance test (OGTT) and had a significant antihyperglycemic effect in streptozotocin (B1681764) (STZ)-induced diabetic rats. pensoft.net
Another investigation into piperazine-derived constrained inhibitors of DPP-4 identified a compound, 1-(2-(4-(7-chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine, as a potential DPP-4 inhibitor with better in vitro activity than a reference inhibitor. researchgate.net In vivo studies with this compound in STZ-induced and genetically diabetic (db/db) mouse models showed moderate antihyperglycemic activity. researchgate.net Furthermore, a two-week study in db/db mice revealed a significant reduction in blood glucose levels, improvement in insulin (B600854) resistance, and antidyslipidemic properties. researchgate.net
These studies highlight the potential of the piperazine scaffold in the design of novel DPP-4 inhibitors for the treatment of type 2 diabetes. The specific substitutions on the piperazine ring are crucial for activity, and the presence of the benzyl (B1604629) and trifluoromethylphenyl groups in this compound would need to be specifically evaluated for DPP-4 inhibitory potential.
| Compound Class | In Vitro Activity | In Vivo Models | Key In Vivo Findings | Reference |
|---|---|---|---|---|
| Piperazine sulphonamide derivatives | DPP-4 inhibition | OGTT and STZ-induced diabetic rats | Decreased blood glucose excursion; antihyperglycemic effect. | pensoft.net |
| Piperazine-derived constrained inhibitors | Potent DPP-4 inhibition | STZ-induced and db/db mice | Moderate antihyperglycemic activity; improved insulin resistance; antidyslipidemic properties. | researchgate.net |
Cancer Research (e.g., Cytotoxic Effects on Cell Lines)
Research into the potential anti-cancer properties of piperazine derivatives has included investigations into the cytotoxic effects of compounds structurally related to this compound. A key study evaluated the in vitro neurotoxicity of several piperazine designer drugs, including the core structural component 1-(3-trifluoromethylphenyl)piperazine (TFMPP), on the differentiated human neuroblastoma SH-SY5Y cell line. nih.govscispace.comresearchgate.net
In this research, cytotoxicity was assessed after a 24-hour incubation period using the MTT reduction and neutral red uptake assays. nih.gov The findings revealed that among the tested piperazine derivatives, 1-(3-trifluoromethylphenyl)piperazine exhibited the most potent cytotoxic effects on the SH-SY5Y cells. nih.govdiva-portal.org The study established complete cytotoxicity curves for each of the compounds investigated. nih.gov
The cytotoxic mechanism was further explored, revealing that all the tested piperazines led to a significant decrease in the intracellular total glutathione (B108866) content. nih.gov Additionally, they all caused a notable increase in intracellular free Ca2+ levels, which was accompanied by mitochondrial hyperpolarization. nih.gov Despite these effects, intracellular ATP levels remained unchanged. nih.gov Further analysis of the mode of cell death indicated a predominance of early apoptosis in the affected cells. nih.gov Importantly, no genotoxic effects were observed in the comet assay for any of the piperazine derivatives tested. nih.gov
The table below summarizes the cytotoxic findings for the related compound, 1-(3-trifluoromethylphenyl)piperazine, on the SH-SY5Y human neuroblastoma cell line.
| Compound | Cell Line | Key Findings | Reference |
| 1-(3-trifluoromethylphenyl)piperazine | SH-SY5Y (Human Neuroblastoma) | Most cytotoxic among the tested piperazine derivatives. Induces apoptosis, increases intracellular Ca2+, and causes mitochondrial hyperpolarization without affecting ATP levels. | nih.gov |
Note: The data presented is for 1-(3-trifluoromethylphenyl)piperazine, a core structural component of this compound.
Anti-inflammatory Research
A review of the available preclinical scientific literature did not yield specific studies investigating the anti-inflammatory properties of this compound. While research has been conducted on the anti-inflammatory potential of other piperazine derivatives, data focusing on this particular compound is not currently available in the searched scientific databases. biomedpharmajournal.orgnih.gov
Preclinical Metabolism and Pharmacokinetics
In Vivo Metabolic Pathways in Animal Models
In vivo studies in animal models, particularly rats, indicate that piperazine-derived compounds undergo extensive metabolism. Studies on TFMPP in Wistar and Dark Agouti rats have shown that the primary metabolic pathway is aromatic hydroxylation. nih.govnih.gov Furthermore, the metabolism involves the degradation of the piperazine (B1678402) moiety itself. nih.govnih.gov
The metabolic processes for TFMPP in rats lead to the formation of several key metabolites through phase I and phase II reactions. Phase I reactions include hydroxylation of the aromatic ring and breakdown of the piperazine ring structure. nih.gov Subsequent phase II reactions involve the conjugation of these phase I metabolites with glucuronic acid and sulfates. nih.gov This two-phase process facilitates the transformation of the lipophilic parent compound into more water-soluble derivatives for easier excretion.
For the BZP component, studies in healthy human participants, which can inform preclinical predictions, show that it is also metabolized, primarily through hydroxylation. nih.gov The key pathways observed for related piperazines in rat models are O-demethylation and degradation of the piperazine ring, highlighting common metabolic routes for this class of compounds. nih.gov
Identification of Major Metabolites (e.g., Hydroxylated Metabolites, Conjugates)
The biotransformation of TFMPP and BZP results in several identifiable metabolites. For TFMPP, the main metabolic process is aromatic hydroxylation, leading to hydroxylated metabolites such as 4-HO-TFMPP. wikipedia.org Studies in rat urine have identified an extensive range of metabolites, indicating that TFMPP is significantly broken down. nih.gov
Key metabolites identified from the degradation of the piperazine moiety in rats include:
N-(3-trifluoromethylphenyl)ethylenediamine
N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine
3-trifluoromethylaniline
hydroxy-3-trifluoromethylaniline nih.gov
Phase II conjugation reactions result in the formation of glucuronides and sulfates of the phase I metabolites. nih.gov For BZP, the major metabolites identified in plasma are 4-hydroxy BZP (4-OH BZP) and 3-hydroxy BZP (3-OH BZP). nih.gov
| Parent Compound | Metabolite | Metabolic Reaction | Source |
|---|---|---|---|
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 4-hydroxy-TFMPP (4-HO-TFMPP) | Aromatic Hydroxylation | wikipedia.org |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | N-(3-trifluoromethylphenyl)ethylenediamine | Piperazine Ring Degradation | nih.gov |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine | Piperazine Ring Degradation & Hydroxylation | nih.gov |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethylaniline | Piperazine Ring Degradation | nih.gov |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | hydroxy-3-trifluoromethylaniline | Piperazine Ring Degradation & Hydroxylation | nih.gov |
| Benzylpiperazine (BZP) | 4-hydroxy BZP (4-OH BZP) | Aromatic Hydroxylation | nih.gov |
| Benzylpiperazine (BZP) | 3-hydroxy BZP (3-OH BZP) | Aromatic Hydroxylation | nih.gov |
Role of Cytochrome P450 Enzymes and Catechol-O-Methyl Transferase (COMT) in Metabolism
The metabolism of piperazine derivatives is heavily dependent on the Cytochrome P450 (CYP) enzyme system, which is responsible for the majority of phase I oxidative metabolism of drugs. nih.govnih.gov
Studies using human liver microsomes have identified the specific CYP isoenzymes involved in the metabolism of TFMPP and BZP. The metabolism of both compounds involves CYP2D6, CYP1A2, and CYP3A4. nih.govnih.govresearchgate.net For the hydroxylation of TFMPP, CYP2D6 appears to be the most significant enzyme. nih.gov In the case of another piperazine derivative, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the polymorphically expressed CYP2D6 is also primarily responsible for its O-demethylation. nih.gov Given that CYP3A4 and CYP2D6 together metabolize a vast number of pharmaceuticals, their involvement is critical to the pharmacokinetic profile of these piperazines. nih.gov
Catechol-O-methyltransferase (COMT) is an important enzyme in the metabolism of catecholamines like dopamine (B1211576). nih.govnih.gov Its role becomes relevant in the metabolism of drugs that form catechol-like hydroxylated metabolites. After the initial hydroxylation of the aromatic rings of piperazine compounds by CYP enzymes, if a second hydroxyl group is added adjacent to the first, a catechol structure is formed. COMT could then be involved in the subsequent methylation of this catechol metabolite, contributing to its further breakdown and clearance. fitnessgenes.com
Drug-Drug Interactions at the Metabolic Level (e.g., with other Piperazines)
Significant drug-drug interactions at the metabolic level have been observed with piperazine-based compounds, primarily due to their effects on CYP isoenzymes. Various piperazine analogues, including fluorophenylpiperazine, methoxyphenylpiperazine, and chlorophenylpiperazine, exhibit significant inhibitory activity against major CYP enzymes such as CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.govresearchgate.net
Crucially, BZP and TFMPP, the core components of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, inhibit each other's metabolism. nih.govresearchgate.net This reciprocal inhibition occurs because they are metabolized by the same CYP isoenzymes. researchgate.net In vitro studies with human liver microsomes showed that TFMPP inhibited BZP metabolism by approximately 60%, while BZP inhibited TFMPP metabolism by about 91%. researchgate.net Such interactions can lead to altered pharmacokinetic profiles when these substances are co-administered, potentially increasing plasma concentrations and affecting clinical outcomes. nih.govresearchgate.net The inactivation of major enzymes like CYP3A4 by piperazine-containing compounds can lead to adverse drug-drug interactions with a wide range of other medications. nih.gov
| Piperazine Compound | Affected CYP Isoenzymes | Type of Interaction | Source |
|---|---|---|---|
| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Substrate & Inhibitor | nih.govresearchgate.net |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Substrate & Inhibitor | nih.govnih.govresearchgate.net |
| Fluorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Inhibitor | nih.govresearchgate.net |
| Methoxyphenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Inhibitor | nih.govresearchgate.net |
| Chlorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Inhibitor | nih.govresearchgate.net |
| BZP and TFMPP (Co-administered) | CYP2D6, CYP1A2, CYP3A4 | Mutual Inhibition of Metabolism | nih.govresearchgate.netresearchgate.net |
Analytical and Research Methodologies
Chromatographic and Spectrometric Techniques in Research
Chromatographic and spectrometric techniques are fundamental for the identification and quantification of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine in various matrices, including seized materials and biological specimens. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are among the most powerful and commonly employed methods.
GC-MS analysis provides qualitative identification of the underivatized compound, even in its salt form, by generating characteristic mass spectra. nih.gov For quantitative purposes, a gas chromatography-flame ionization detection (GC-FID) method has been developed to simultaneously measure this compound and its common co-abused substance, benzylpiperazine (BZP). nih.gov This method has demonstrated good linearity, precision, and accuracy. nih.gov In forensic toxicology, a full scan GC-MS screen following derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) is used to detect the compound in urine samples. nih.gov
Table 1: GC-FID Method Validation for this compound
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 mg/mL – 1.0 mg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Precision (% C.V.) | 1.3% |
| Method Accuracy | -3.22% |
Data sourced from a study on the analysis of designer drugs. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (LC-ESI-MS), is another key technique. It has been successfully used for the confirmation and quantification of this compound in urine specimens, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. bohrium.com Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust method for analyzing the stability of the compound in biological matrices such as whole blood, serum, and urine under various storage conditions. researchgate.net
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is also utilized. An HPLC-fluorescence detection method has been developed for the simultaneous determination of this compound and BZP in rat plasma after derivatization. unodc.org This method offers good separation and low detection limits. unodc.org While specific high-resolution mass spectrometry (HR-MS) applications for this exact compound are not extensively detailed in available research, the general applicability of HPLC-UV/HR-MS for the analysis of piperazine (B1678402) derivatives is well-established in forensic and analytical chemistry.
In Vitro Assay Development for Receptor Binding and Functional Studies
In vitro assays are crucial for determining the pharmacological profile of this compound, particularly its interaction with biological targets. These assays help in understanding its receptor binding affinities and functional effects at a cellular level.
Receptor binding assays are employed to determine the affinity of the compound for various receptors, primarily serotonin (B10506) (5-HT) receptors, given its structural similarity to known serotonergic agents. Trifluoromethylphenylpiperazine (TFMPP), a related compound, is known to act on a range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. ncats.io It functions as a full agonist at most of these sites, with weak partial agonist or antagonist activity at the 5-HT2A receptor. ncats.io Assays for this compound would similarly involve incubating the compound with cell membranes expressing these specific receptors and measuring its ability to displace a radiolabeled ligand.
Functional studies complement binding assays by assessing the cellular response upon receptor activation. For instance, the cytotoxic effects of mixtures of N-Benzylpiperazine (BZP) and TFMPP have been investigated in vitro using human-derived HepaRG cells and primary rat hepatocytes. ncats.io The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability and cytotoxicity. ncats.io Such studies have shown that primary rat hepatocytes are more sensitive to the toxic effects of these compounds compared to HepaRG cells. ncats.io
In Vivo Microdialysis Techniques for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in living animals. This methodology is particularly relevant for studying the neurochemical effects of psychoactive compounds like this compound. The technique involves implanting a small, semi-permeable probe into a target brain area. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid, including neurotransmitters, diffuse into the perfusate, which is then collected and analyzed, typically by HPLC with electrochemical detection.
While specific studies employing in vivo microdialysis for this compound are not prominently documented, the technique is widely used to investigate the mechanisms of action of related piperazine derivatives. For example, it has been used to study how these compounds affect the release and reuptake of key neurotransmitters such as dopamine (B1211576) and serotonin. Given that TFMPP is known to evoke the release of serotonin, in vivo microdialysis would be an essential tool to investigate whether this compound shares this property and to what extent it modulates dopaminergic and serotonergic neurotransmission in real-time.
Use of Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (such as a drug or neurotransmitter) and a receptor. These assays utilize a radiolabeled compound (a radioligand) that binds to a specific receptor. The binding of a test compound, like this compound, can be assessed by its ability to compete with and displace the radioligand from the receptor.
The affinity of the test compound for the receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. This is a critical parameter in characterizing the pharmacological profile of a new substance. For a compound like this compound, radioligand binding assays would be instrumental in determining its binding profile across a panel of neurotransmitter receptors and transporters, particularly the serotonin and dopamine receptors and transporters, to understand its potential sites of action in the central nervous system. For instance, related piperazine derivatives have been evaluated for their affinity to histamine (B1213489) H3 receptors using such assays.
Application of Molecular Docking and Dynamics Simulations in Drug Design
Molecular docking and dynamics simulations are powerful computational tools used in drug design and discovery to predict and analyze the interaction between a small molecule and a protein target at the atomic level. These methods are valuable for understanding the binding mode of a compound and for guiding the design of new derivatives with improved affinity and selectivity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed to model its interaction with various serotonin receptor subtypes. This would help to identify key amino acid residues in the receptor's binding pocket that are involved in the interaction and to explain the compound's binding affinity and functional activity.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding and can be used to calculate the binding free energy, which is a measure of the stability of the complex. Such studies have been applied to other phenylpiperazine scaffolds to identify them as potential inhibitors of various biological targets. For a compound like this compound, these computational approaches can provide valuable insights into its mechanism of action and can aid in the rational design of new molecules with desired pharmacological properties.
Q & A
Q. What are the common synthetic routes for 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl halide derivative reacts with a pre-functionalized piperazine core under basic conditions (e.g., K₂CO₃ in DMF) . Propargyl bromide or aryl halides can be used for alkylation/arylation at the piperazine nitrogen. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalysis : Copper sulfate/sodium ascorbate systems improve click chemistry yields for triazole derivatives .
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
Q. What spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and aryl groups (e.g., trifluoromethyl resonance at ~δ 120-130 ppm in ¹³C NMR) .
- Elemental analysis : Validates stoichiometry, especially for novel derivatives .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
- TLC monitoring : Tracks reaction progress using hexane/ethyl acetate mobile phases .
Q. How is the acute toxicity of this compound assessed in preclinical models, and what structural modifications reduce toxicity?
- Methodological Answer : Acute toxicity is evaluated via subcutaneous or intraperitoneal administration in rodents, with LD₅₀ calculations . Structural modifications to reduce toxicity include:
- Cyclodextrin inclusion complexes : Lower systemic toxicity but may reduce bioactivity .
- Polar substituents : Hydroxyl or carboxyl groups improve solubility and metabolic clearance .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound, and what are the limitations?
- Methodological Answer :
- Target selection : Docking into enzymes (e.g., DPP-IV, iNOS) or receptors (e.g., dopamine D3) using software like AutoDock .
- Limitations : Predictions may fail to account for dynamic protein conformations or solvent effects. Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) .
- Case study : Antiplatelet activity predicted via docking correlated with in vitro assays but underestimated metabolic instability .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer :
- Comparative SAR studies : Modify substituents (e.g., replacing trifluoromethyl with chloro groups) to balance lipophilicity and bioavailability .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes or in vivo PK/PD models .
- Example : Piperazine derivatives with beta-cyclodextrin showed reduced toxicity in vivo but required higher doses due to lower membrane permeability .
Q. How do substituents on the piperazine ring influence binding affinity to targets like DPP-IV or dopamine receptors?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Trifluoromethyl or sulfonyl groups enhance DPP-IV inhibition by stabilizing enzyme-ligand interactions .
- Benzyl vs. arylpiperazine : Benzyl groups improve dopamine D3 receptor selectivity, while meta-substituted aryl groups favor serotonin receptor off-target effects .
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce binding to cytochrome P450 isoforms, improving metabolic stability .
Q. What methodologies evaluate the compound’s pharmacokinetic properties, and how do structural features impact metabolic stability?
- Methodological Answer :
- In vitro assays : Liver microsome incubations identify major metabolites (e.g., N-dealkylation or hydroxylation) .
- In vivo studies : Plasma half-life (t₁/₂) and AUC measurements in rodent models .
- Structural impact :
- Piperazine N-alkylation : Methyl or ethyl groups reduce oxidative deamination .
- Fluorine substitution : Trifluoromethyl groups resist CYP450-mediated degradation but increase lipophilicity .
Data Contradiction Analysis
- Example : Modified piperazines with beta-cyclodextrin showed lower toxicity but reduced bioactivity in vivo .
Key Research Findings Table
| Property/Activity | Key Finding | Evidence Source |
|---|---|---|
| Antiplatelet activity | Predicted via docking; validated in vitro with IC₅₀ = 3.28–5.27 μM | |
| DPP-IV inhibition | Enhanced by para-chloro and trifluoromethyl substituents (IC₅₀ < 1 μM) | |
| Metabolic stability | Piperazine N-alkylation reduces oxidative degradation (t₁/₂ > 4 h) | |
| Dopamine D3 selectivity | Benzyl-piperazine hybrids show >100-fold selectivity over D2 receptors |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
